Razobazam Razobazam Razobazam is a drug which is a benzodiazepine derivative. It produces nootropic (improves cognitive function) effects in animal studies.
Brand Name: Vulcanchem
CAS No.: 78466-98-5
VCID: VC0541097
InChI: InChI=1S/C14H14N4O2/c1-9-13-14(16-15-9)17(2)11(19)8-12(20)18(13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16)
SMILES: CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

Razobazam

CAS No.: 78466-98-5

Cat. No.: VC0541097

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Razobazam - 78466-98-5

Specification

CAS No. 78466-98-5
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name 3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b][1,4]diazepine-5,7-dione
Standard InChI InChI=1S/C14H14N4O2/c1-9-13-14(16-15-9)17(2)11(19)8-12(20)18(13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16)
Standard InChI Key RHZDHINXKVZTEF-UHFFFAOYSA-N
SMILES CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C
Canonical SMILES CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Profile

Basic Identifiers

Razobazam is systematically named 3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b] diazepine-5,7-dione, with a molecular formula of C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects a fused pyrazole-diazepine ring system substituted with methyl and phenyl groups.

PropertyValueSource
CAS Number78466-98-5
Molecular FormulaC₁₄H₁₄N₄O₂
SMILESCC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C
Boiling Point706.3 ± 60.0 °C (predicted)
Density1.343 ± 0.06 g/cm³

Structural Relationship to Other Benzodiazepines

Razobazam belongs to the pyrazolodiazepinone subclass, sharing structural homology with zomebazam and zometapine . The critical distinction lies in its methyl substitutions at positions 3 and 8, which confer unique binding affinities to GABA_A receptors compared to classical benzodiazepines like diazepam .

Pharmacological Mechanism and Receptor Interactions

GABA_A Receptor Modulation

As a positive allosteric modulator, Razobazam enhances GABA-mediated chloride influx by binding to the α-γ subunit interface of GABA_A receptors . This action potentiates inhibitory neurotransmission, leading to downstream effects such as:

  • Anxiolysis: Reduced anxiety-like behaviors in preclinical models.

  • Sedation: Dose-dependent suppression of locomotor activity .

  • Anticonvulsant Activity: Protection against pentylenetetrazol-induced seizures in rodents.

Cognitive Effects in Socially Deprived Rats

In a landmark study using socially deprived rats, Razobazam (1–5 mg/kg) improved active avoidance learning by 18% compared to controls . Autoradiography revealed region-specific changes in brain activity:

  • 22% decrease in lateral habenula optical density (implicated in aversion processing).

  • 25% increase in ventral tegmental area activity (associated with reward pathways) .
    These findings suggest Razobazam may mitigate cognitive deficits induced by social isolation, though human trials are lacking .

Physicochemical Properties and Formulation Strategies

Solubility and Stability

Razobazam exhibits poor aqueous solubility (<1 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . For in vivo administration, researchers employ solvent systems such as:

  • DMSO:Tween 80:Saline (10:5:85) for intraperitoneal delivery .

  • PEG300-based formulations to enhance bioavailability .

Research Applications and Experimental Findings

Neuroimaging Correlates

2-Deoxyglucose uptake studies in rats demonstrated Razobazam-induced metabolic changes in:

  • Prefrontal cortex: 13% increase in optical density (linked to executive function) .

  • Hippocampus: Enhanced glucose utilization, suggesting memory consolidation effects .

Behavioral Pharmacology

ParameterEffect SizeModelSource
Avoidance Learning+18%Socially deprived rats
Locomotor Activity-35%Open-field test
Seizure Latency+120 secPTZ model

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